
2,5-Dichloro-3-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-methylcinnamic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group on the benzene ring of cinnamic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylcinnamic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction In this process, benzene is reacted with chloroform and aluminum chloride to introduce chlorine atoms onto the benzene ring
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the chlorination of toluene to produce 2,5-dichlorotoluene, followed by a series of reactions to introduce the cinnamic acid moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and aldehydes.
Substitution: Leads to the formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-methylcinnamic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 2,5-Dichloro-3-methylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
3,4-Dichlorocinnamic acid
2,6-Dichlorocinnamic acid
2,4-Dichlorocinnamic acid
3,5-Dichlorocinnamic acid
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dichloro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)5-7(10(6)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
LPUJCAKKWQIOGJ-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1Cl)/C=C/C(=O)O)Cl |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


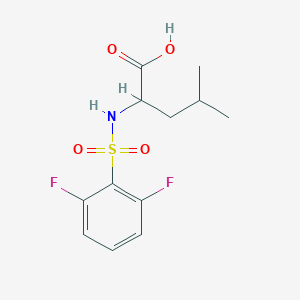
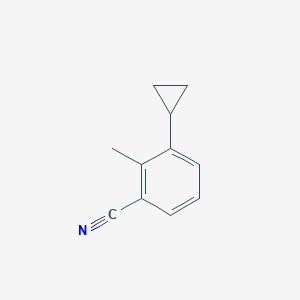
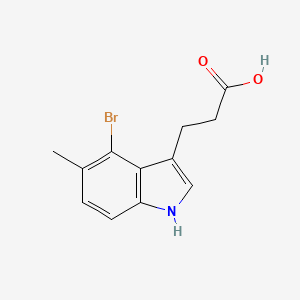
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
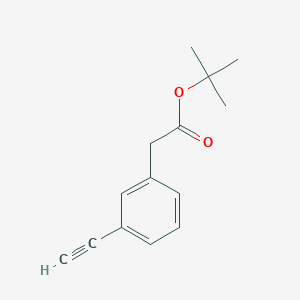
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
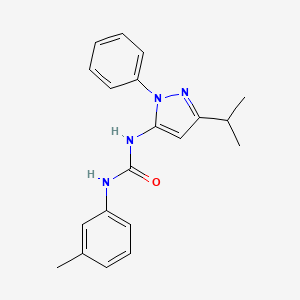
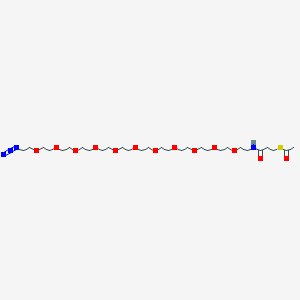
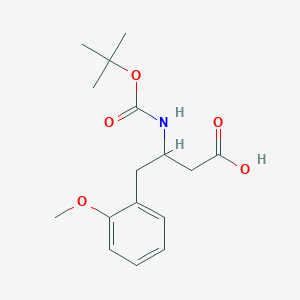
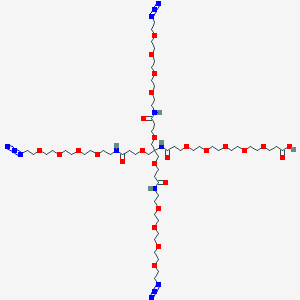

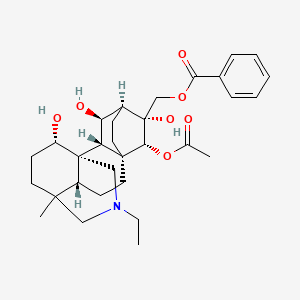
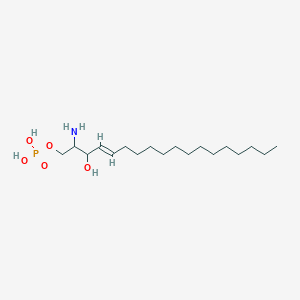
![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)
